molecular formula C11H12BrNO3 B185042 Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 174504-72-4

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B185042
CAS No.: 174504-72-4
M. Wt: 286.12 g/mol
InChI Key: WDVQSFIVYXRDAC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom, a keto group, and an ethyl ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit anticancer properties. Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Studies have shown that indole derivatives can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activity against various pathogens. This compound may serve as a lead compound for developing new antimicrobial agents. Its structure allows for modifications that could enhance its efficacy against resistant strains of bacteria and fungi .

3. Neuroprotective Effects

Recent studies suggest that indole compounds may possess neuroprotective properties. This compound could be explored for its ability to protect neural cells from oxidative stress and neurodegeneration .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to utilize it in various synthetic routes to create novel compounds with potential therapeutic effects .

2. Development of New Reagents

This compound can be used to develop new reagents for organic transformations. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions and other transformations that could lead to the formation of diverse chemical entities .

Case Study 1: Anticancer Research

A study published in the Chemical and Pharmaceutical Bulletin explored the anticancer properties of various indole derivatives. This compound was included in the screening process and showed promising results in inhibiting cell growth in specific cancer lines .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated several indole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant antibacterial activity compared to control compounds .

Biological Activity

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 174504-72-4) is a synthetic compound belonging to the indole family. Indoles are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

This compound is characterized by its unique molecular structure:

PropertyValue
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
AppearanceWhite to yellow solid
SynonymsEthyl 3-bromo-indole derivative

The compound exhibits a range of biological activities attributed to its structural features:

1. Antimicrobial Activity
Indole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or damaging cell membranes .

2. Anticancer Properties
Research has demonstrated that certain indole derivatives possess anticancer activity by inducing apoptosis in cancer cells. This compound may act on specific signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its therapeutic potential against conditions like arthritis and other inflammatory diseases .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways:

1. Inhibition of Enzymatic Activity
this compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response and pain signaling pathways .

2. Modulation of Cell Signaling
The compound can modulate various cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cells with IC50 values indicating effective inhibition of cell growth .

Study 2: Antimicrobial Efficacy
In vitro tests revealed that ethyl 3-bromo derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Properties

IUPAC Name

ethyl 3-bromo-7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)10-8(12)6-4-3-5-7(14)9(6)13-10/h13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVQSFIVYXRDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=O)CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442874
Record name Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174504-72-4
Record name Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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